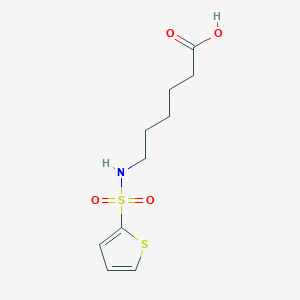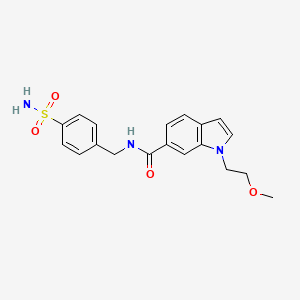![molecular formula C23H21ClN4O3 B12165855 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12165855.png)
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the indole moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological systems.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide: is similar to other pyridazinone derivatives and indole-containing compounds.
4-chlorophenyl derivatives: These compounds share the chlorophenyl group and may have similar chemical properties.
Indole derivatives: Compounds containing the indole moiety can exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H21ClN4O3 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-31-19-6-8-21-17(14-19)10-12-27(21)13-11-25-22(29)15-28-23(30)9-7-20(26-28)16-2-4-18(24)5-3-16/h2-10,12,14H,11,13,15H2,1H3,(H,25,29) |
InChI Key |
WLGABVPCHNGSKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12165774.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B12165781.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12165803.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165809.png)
![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B12165815.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12165823.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165841.png)
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165842.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12165848.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165850.png)
![4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12165852.png)

